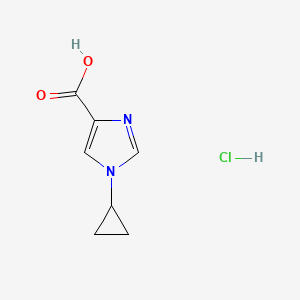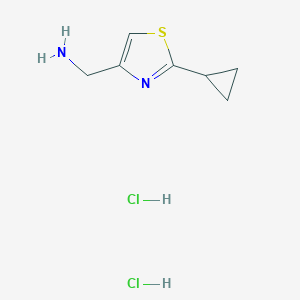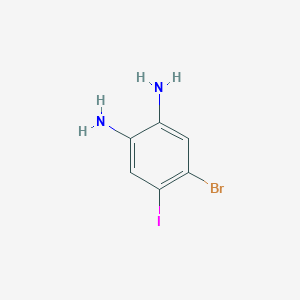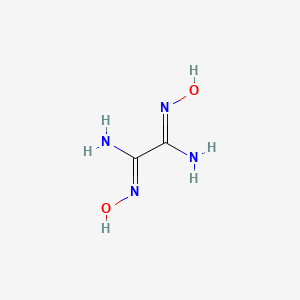
Diaminoglyoxime
Vue d'ensemble
Description
Diaminoglyoxime (DAG) is a compound with the molecular formula C2H6N4O2 . It is known for its use as a ballistic modifier in propellant formulations .
Synthesis Analysis
Diaminoglyoxime can be prepared through a one-pot reaction of glyoxal and hydroxylamine hydrochloride in aqueous sodium hydroxide . This method is considered safe and inexpensive. By increasing the stoichiometric ratio of hydroxylamine hydrochloride and decreasing the solvent volume, the product yield can be considerably increased .
Molecular Structure Analysis
The molecular structure of Diaminoglyoxime involves interactions with amines, forming complexes with hydrogen bonds .
Chemical Reactions Analysis
Diaminoglyoxime exhibits interesting thermal behaviors and reaction kinetics when used as a ballistic modifier in homogeneous double-base propellant formulations . It can change the thermal decomposition mechanism function, thermokinetic parameters, and kinetic equation of the propellants .
Physical And Chemical Properties Analysis
Diaminoglyoxime has a molecular weight of 118.10 g/mol . It has 4 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 118.04907545 g/mol . It has a topological polar surface area of 117 Ų .
Applications De Recherche Scientifique
Synthesis Methods
- Diaminoglyoxime (DAG) can be synthesized through a modified one-pot reaction involving glyoxal and hydroxylamine hydrochloride in aqueous sodium hydroxide. This method is noted for its safety and cost-effectiveness, significantly improving product yield (Fard, Farnia, & Najafi, 2004).
- Another approach for synthesizing DAG involves microwave-assisted synthesis, which offers a faster method compared to traditional methods (Kusurkar et al., 2005).
Chemical Properties and Applications
- DAG has been used to synthesize novel N,N'-substituted diaminoglyoxime containing macrobicycles, which have applications in creating homopentanuclear and heteropentanuclear complexes (Gök, Ocak, & Şentürk, 2001).
- The compound has also been studied for its thermolytic properties, particularly in the context of its use as a ballistic modifier in propellant formulations. These studies focus on understanding its decomposition process and potential to alter the thermal behaviors of propellants (Pourmortazavi et al., 2016).
Catalytic Applications
- DAG has been used to develop a magnetically separable nanocatalyst in Mizoroki–Heck coupling reactions, demonstrating effective catalytic activity and recyclability (Veisi, Sedrpoushan, & Hemmati, 2015).
- It has also been involved in the fabrication of a palladium catalyst on DAG-functionalized Fe3O4 nanoparticles, used effectively for Suzuki cross-coupling reactions in aqueous phase (Veisi, Gholami, Ueda, Mohammadi, & Noroozi, 2015).
Photocatalytic Applications
- A novel Ni-diaminoglyoxime-g-C3N4 complex has been reported for hydrogen evolution through photocatalytic ethanol splitting. This demonstrates a significant enhancement in photocatalytic activity attributed to a ligand-to-metal charge transfer mechanism (Xu, Du, Zhou, & Yang, 2020).
Orientations Futures
There is ongoing research into the use of Diaminoglyoxime in various applications. For instance, a novel Ni–Diaminoglyoxime–g-C3N4 complex has been reported for H2 evolution through photocatalytic ethanol splitting . This complex exhibits a 21-fold enhancement of photocatalytic activity under irradiation with excellent stability . This suggests potential future directions in the design of low-cost, high-performance photocatalysts for H2 evolution from alcohol splitting .
Propriétés
IUPAC Name |
1-N',2-N'-dihydroxyethanediimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c3-1(5-7)2(4)6-8/h7-8H,(H2,3,5)(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXWFQSYMVKOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=NO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N\O)(\N)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diaminoglyoxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



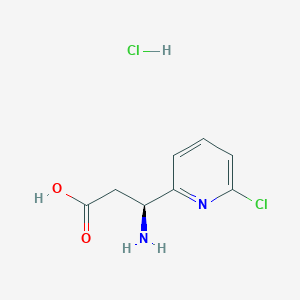
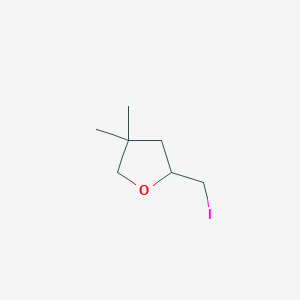
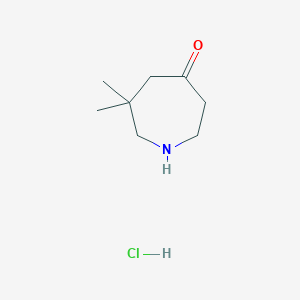
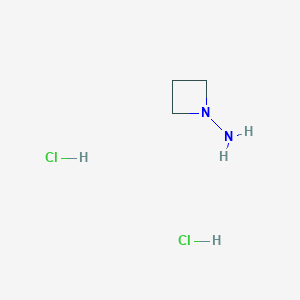
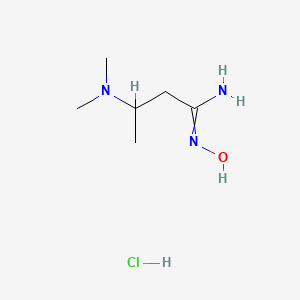
![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
amine hydrochloride](/img/structure/B1384087.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)
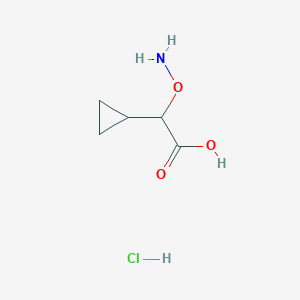
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)
![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans](/img/structure/B1384094.png)
